1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
The compound identified by the Chemical Abstracts Service number 54775364 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 54775364 involves several steps, including the use of specific reagents and conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers or researchers who developed the compound. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes.
Industrial Production Methods
Industrial production of the compound with Chemical Abstracts Service number 54775364 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 54775364 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound might produce a ketone or aldehyde, while reduction might yield an alcohol. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
The compound with Chemical Abstracts Service number 54775364 has numerous applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may have applications in studying biological processes or as a tool in molecular biology experiments.
Medicine: The compound could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: It might be used in the production of materials, chemicals, or other industrial products.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 54775364 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, it might inhibit an enzyme, bind to a receptor, or interfere with a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the one with Chemical Abstracts Service number 54775364 include other molecules with related structures or functional groups. These might include compounds with similar pharmacological activities or chemical reactivity.
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 54775364 lies in its specific structure and properties, which differentiate it from other similar compounds. This uniqueness can make it particularly valuable for certain applications or research areas.
Conclusion
The compound with Chemical Abstracts Service number 54775364 is a versatile and valuable chemical entity with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h4H,1-3H2,(H,8,9)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPIVLKXXMTJRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC(=CN2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2NC(=CN2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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